molecular formula C10H18O2 B14241734 3-Methyl-7-(propan-2-yl)oxepan-2-one CAS No. 185691-09-2

3-Methyl-7-(propan-2-yl)oxepan-2-one

Cat. No.: B14241734
CAS No.: 185691-09-2
M. Wt: 170.25 g/mol
InChI Key: QZNFKZFCMISADC-UHFFFAOYSA-N
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Description

3-Methyl-7-(propan-2-yl)oxepan-2-one is a chemical compound belonging to the class of ε-lactones. It is characterized by an oxepan-2-one ring substituted with a methyl group at position 3 and an isopropyl group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(propan-2-yl)oxepan-2-one typically involves the Baeyer-Villiger oxidation of suitable ketones using peracids or peroxides. The reaction conditions often include the use of catalysts such as Baeyer-Villiger monooxygenases (BVMOs) from specific bacterial strains . The regioselectivity of the reaction can be controlled through site-directed mutagenesis of key active site residues in the enzyme .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalytic processes due to their efficiency and selectivity. These processes utilize engineered enzymes to convert precursor molecules into the desired lactone under mild conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(propan-2-yl)oxepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-7-(propan-2-yl)oxepan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-(propan-2-yl)oxepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain applications in polymer chemistry and biomedical research, where specific structural features are required .

Properties

CAS No.

185691-09-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methyl-7-propan-2-yloxepan-2-one

InChI

InChI=1S/C10H18O2/c1-7(2)9-6-4-5-8(3)10(11)12-9/h7-9H,4-6H2,1-3H3

InChI Key

QZNFKZFCMISADC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(OC1=O)C(C)C

Origin of Product

United States

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